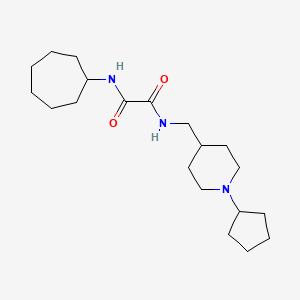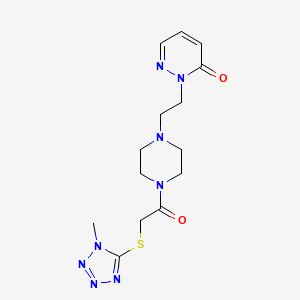![molecular formula C7H3BrF3N3 B2464500 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine CAS No. 1779749-81-3](/img/structure/B2464500.png)
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine” is a chemical compound with the CAS Number: 2138351-97-8 . It has a molecular weight of 306.51 . The compound is a hydrochloride salt and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine” is 1S/C7H7BrF3N3.ClH/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11;/h12H,1-3H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Materials Science and Optoelectronics
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has garnered significant interest in materials science due to its unique properties. Researchers have explored its potential as a luminescent material for optoelectronic devices. The compound’s electron-rich imidazo[1,5-a]pyrazine core contributes to its fluorescence, making it suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors .
Supramolecular Chemistry and Host-Guest Interactions
The compound’s aromatic core and halogen substituents make it an interesting candidate for supramolecular chemistry. Researchers explore its interactions with other molecules, including host-guest complexes and self-assembly phenomena.
Safety and Hazards
Mecanismo De Acción
Target of Action
Imidazo[1,5-a]pyrazines, a class of compounds to which this molecule belongs, are known to be versatile scaffolds in organic synthesis and drug development .
Mode of Action
Imidazo[1,5-a]pyrazines are known for their reactivity and multifarious biological activity , suggesting that they may interact with their targets in a variety of ways.
Result of Action
Compounds within the imidazo[1,5-a]pyrazine class have been associated with a range of biological activities .
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMEHFRTDLWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)Br)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)
![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)



![1-(2-Propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2464428.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2464437.png)
